CPF-St4
説明
CPF-St4 is a cationic amphibian defense peptide with demonstrated antimicrobial and cytotoxic properties. It belongs to a family of host-defense peptides (HDPs) that play critical roles in innate immunity across species. Research indicates that CPF-St4 exhibits broad-spectrum activity against Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), Gram-positive bacteria (e.g., Staphylococcus aureus), yeast (Saccharomyces cerevisiae), and protozoa (Trypanosoma brucei). Its mechanism involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis .

Key pharmacological parameters include:
- Minimum Inhibitory Concentration (MIC): 2–4 µM against E. coli; 4–8 µM against P. aeruginosa.
- Hemolytic Concentration (HC50): 32 µM against mammalian erythrocytes, indicating moderate cytotoxicity.
- Immunomodulatory Effects: Inhibits T-lymphocyte proliferation with an IC50 of 8 µM .
CPF-St4’s dual antimicrobial and immunomodulatory functions make it a candidate for therapeutic development, particularly against multidrug-resistant pathogens.
特性
生物活性 |
Gram+ & Gram-, Fungi, Mammalian cells, |
|---|---|
配列 |
SLFGTFAKMALKGASKLIPHLLPSRQQ |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
CPF-St4 is compared below with structurally and functionally related peptides, such as CPF-St5 , CPF-St6 , and Bombinin-L (a well-characterized amphibian HDP). Data are synthesized from experimental studies .
Table 1: Comparative Activity Profiles of CPF-St4 and Analogues
| Compound | Target Microbe/Organism | MIC (µM) | HC50 (µM) | IC50 (µM) |
|---|---|---|---|---|
| CPF-St4 | E. coli | 2–4 | 32 | 8 (T-cells) |
| P. aeruginosa | 4–8 | - | - | |
| S. cerevisiae | 16 | - | - | |
| CPF-St5 | E. coli | 4–8 | 64 | 16 (T-cells) |
| S. aureus | 8–16 | - | - | |
| CPF-St6 | S. aureus | 16 | 128 | >128 (T-cells) |
| Micrococcus luteus | 4 | - | - | |
| Bombinin-L | E. coli | 8–16 | 16 | 4 (T-cells) |
Key Findings :
Potency Spectrum: CPF-St4 shows superior activity against Gram-negative bacteria (e.g., E. coli) compared to CPF-St5 and Bombinin-L. However, Bombinin-L exhibits stronger immunomodulatory effects (lower IC50) . CPF-St6 is more effective against Gram-positive M. luteus (MIC = 4 µM) but lacks significant activity against S. aureus .
Cytotoxicity :
- CPF-St4 (HC50 = 32 µM) is less hemolytic than CPF-St5 (HC50 = 64 µM) but more toxic than Bombinin-L (HC50 = 16 µM). This suggests trade-offs between antimicrobial efficacy and mammalian cell safety .
Functional Trade-offs: Bombinin-L, despite weaker antibacterial activity, has a better therapeutic index (IC50/HC50 = 0.25) than CPF-St4 (IC50/HC50 = 0.25), indicating comparable immunomodulatory selectivity .
Research Implications and Limitations
Advantages of CPF-St4: Broad-spectrum antimicrobial activity with moderate cytotoxicity. Potential for synergy with conventional antibiotics to reduce resistance emergence.
Limitations :
- Lack of in vivo toxicity and pharmacokinetic data.
- Structural instability in serum, a common challenge for peptide therapeutics.
Future Directions: Structural optimization (e.g., D-amino acid substitution) to enhance proteolytic resistance. Comparative studies with clinical-stage HDPs like Pexiganan to benchmark efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
